Mosapride

Description

This compound is under investigation for the treatment and prevention of Postoperative Ileus and Gastric Peroral Endoscopic Pyloromyotomy (G-POEM). This compound has been investigated for the treatment and diagnostic of Constipation, Type 2 Diabetes, Functional Dyspepsia, Functional Constipation, and Epigastric Pain Syndrome, among others.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.

structure given in first source; gastrokinetic agent free of dopamine D2 receptor antagonist properties

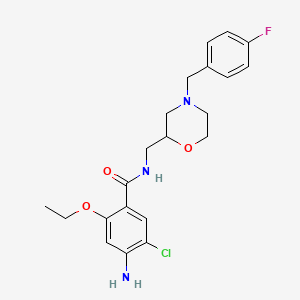

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPELFRMCRYSPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048408 | |

| Record name | Mosapride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112885-41-3 | |

| Record name | Mosapride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112885-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mosapride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112885413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mosapride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11675 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mosapride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOSAPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8MFJ1C0BY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Deep Dive into the Mechanism of Mosapride Citrate in Enteric Neurons

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mosapride citrate (B86180) is a potent gastroprokinetic agent that primarily exerts its effects through a highly selective agonism of the 5-hydroxytryptamine-4 (5-HT4) receptors on enteric neurons. This action facilitates the release of acetylcholine (B1216132), the primary excitatory neurotransmitter in the enteric nervous system, thereby enhancing gastrointestinal motility. Compounding this primary mechanism, this compound and its principal metabolite, M1, also function as antagonists at the 5-HT3 receptor, a property that may contribute to its overall therapeutic profile, including antiemetic effects and modulation of visceral sensitivity. This technical guide provides a comprehensive analysis of this compound citrate's molecular interactions, downstream signaling cascades, and functional outcomes in the enteric nervous system, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action: A Dual-Receptor Interaction

This compound citrate's prokinetic activity is rooted in its dual interaction with two distinct serotonin (B10506) receptor subtypes within the enteric nervous system:

-

5-HT4 Receptor Agonism: The cornerstone of this compound's mechanism is its function as a selective agonist at 5-HT4 receptors located on the presynaptic terminals of cholinergic neurons in the myenteric plexus.[1][2] Activation of these G-protein coupled receptors initiates a signaling cascade that culminates in the release of acetylcholine (ACh).[1] The released ACh then binds to muscarinic receptors on gastrointestinal smooth muscle cells, triggering contraction and promoting coordinated peristaltic activity.[1][3]

-

5-HT3 Receptor Antagonism: this compound and its active metabolite, M1, also exhibit competitive antagonist activity at 5-HT3 receptors.[4][5][6] These ligand-gated ion channels are involved in mediating nausea, vomiting, and visceral pain perception.[7] By blocking these receptors, this compound may contribute to the alleviation of these symptoms, which often accompany gastrointestinal motility disorders.[7]

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters defining this compound citrate's interaction with its target receptors and its functional effects in various experimental models.

| Parameter | Value | Receptor/Tissue | Species | Reference |

| Binding Affinity (Ki) | 84.2 nM | 5-HT4 Receptor (Ileum) | Guinea Pig | [8] |

| IC50 | 113 nM | 5-HT4 Receptor (Striatum) | Guinea Pig | [9] |

| EC50 (Ileum Contraction) | 73 nM | 5-HT4 Receptor | Guinea Pig | [9] |

| EC50 (Esophagus Relaxation) | 208 nM | 5-HT4 Receptor | Rat | [9] |

| EC50 (Colon Contraction) | 3029 nM | 5-HT4 Receptor | Guinea Pig | [9] |

| Effective Concentration (Colonic Contraction) | 10⁻⁹ to 10⁻⁷ mol/L | 5-HT4 Receptor | Guinea Pig | [10] |

Signaling Pathways in Enteric Neurons

The prokinetic and neurogenic effects of this compound citrate are mediated by distinct intracellular signaling pathways following receptor activation.

5-HT4 Receptor-Mediated Acetylcholine Release

Activation of the 5-HT4 receptor by this compound on a presynaptic cholinergic neuron triggers a well-defined signaling cascade leading to acetylcholine release.

Putative Neurogenic Signaling Pathway

Recent evidence suggests that 5-HT4 receptor activation by this compound may also promote enteric neurogenesis, potentially through the transactivation of the c-RET receptor tyrosine kinase.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound citrate.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This assay quantifies the affinity of this compound for the 5-HT4 receptor.

Methodology:

-

Membrane Preparation: Homogenize tissue rich in 5-HT4 receptors (e.g., guinea pig ileum or striatum) to prepare a membrane fraction.

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a selective 5-HT4 radioligand (e.g., [³H]GR113808), and varying concentrations of this compound citrate. A parallel set of tubes containing a high concentration of a non-labeled 5-HT4 ligand is used to determine non-specific binding.

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with a cold buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The inhibition constant (Ki) of this compound is then determined by non-linear regression analysis of the competition binding data.[1]

Isolated Organ Bath (Guinea Pig Ileum) for Functional Activity

This ex vivo method assesses the functional effect of this compound on intestinal contractility, which is indicative of acetylcholine release.

Methodology:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the ileum.

-

Mounting: Suspend the ileum segment in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Equilibration: Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for a set period (e.g., 60 minutes), with periodic washes.

-

Stimulation and Recording: Induce contractions using either an agonist (like acetylcholine or histamine) or electrical field stimulation (EFS) to elicit neurally-mediated contractions. Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.

-

Drug Application: After establishing a stable baseline response, add this compound citrate to the organ bath in a cumulative or non-cumulative manner across a range of concentrations.

-

Data Acquisition: Record the contractile responses in the presence of this compound. To confirm the mechanism, the experiment can be repeated in the presence of a 5-HT4 antagonist (e.g., GR113808) or a muscarinic antagonist (e.g., atropine).

-

Data Analysis: Construct concentration-response curves and calculate the EC50 value for this compound's effect on contractility.

Whole-Cell Patch-Clamp Electrophysiology on NCB-20 Cells

This technique is used to study the effect of this compound on 5-HT3 receptor currents.

Methodology:

-

Cell Culture: Culture NCB-20 cells, a neuroblastoma-glioma hybrid cell line that endogenously expresses 5-HT3 receptors.

-

Recording Setup: Place a coverslip with adherent cells in a recording chamber on an inverted microscope. Perfuse the chamber with an external physiological solution.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with an internal solution.

-

Seal Formation: Under visual guidance, form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of transmembrane currents.

-

Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV). Apply serotonin (5-HT) to activate 5-HT3 receptor currents. Co-apply this compound with 5-HT to measure its inhibitory effect on the current amplitude.

-

Data Analysis: Analyze the current traces to determine the concentration-dependent inhibition of the 5-HT3 receptor current by this compound and to characterize the nature of the antagonism (e.g., competitive).

Conclusion

This compound citrate's mechanism of action in enteric neurons is a well-defined, dual-pronged process centered on 5-HT4 receptor agonism and 5-HT3 receptor antagonism. The primary agonistic action on 5-HT4 receptors robustly stimulates the release of acetylcholine, providing a clear basis for its gastroprokinetic effects. The secondary antagonistic action at 5-HT3 receptors likely contributes to its clinical efficacy in managing associated symptoms of gastrointestinal dysmotility. Furthermore, emerging research into its potential to promote enteric neurogenesis opens new avenues for therapeutic applications. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development in the field of gastrointestinal prokinetics.

References

- 1. benchchem.com [benchchem.com]

- 2. protocols.io [protocols.io]

- 3. Guinea Pig Ileum [sheffbp.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Imaging cytoplasmic cAMP in mouse brainstem neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Experiments on Isolated Guinea Pig Ileum [collegeofpharmacy.com]

- 7. benchchem.com [benchchem.com]

- 8. Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. docs.axolbio.com [docs.axolbio.com]

Mosapride's 5-HT4 Receptor Agonism and Acetylcholine Release: A Technical Guide

Issued: December 21, 2025

Abstract

This technical guide provides a comprehensive analysis of Mosapride, a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist. It details the molecular mechanisms through which this compound stimulates acetylcholine (B1216132) (ACh) release from enteric neurons, its primary mode of action as a gastroprokinetic agent. This document summarizes key quantitative data on receptor affinity and functional potency, outlines detailed experimental protocols for in-vitro and in-vivo evaluation, and presents signaling pathways and experimental workflows through structured diagrams. The intended audience includes researchers, scientists, and professionals in the field of drug development and gastroenterology.

Introduction

This compound is a gastroprokinetic agent utilized in the treatment of various gastrointestinal disorders, including functional dyspepsia and gastroesophageal reflux disease.[1][2][3] Its therapeutic efficacy is primarily attributed to the enhancement of gastrointestinal motility.[4][5] This is achieved through a selective agonist action on 5-HT4 receptors located within the enteric nervous system, which facilitates the release of acetylcholine (ACh), a principal excitatory neurotransmitter in the gut.[1][6][7] Unlike older prokinetic agents like cisapride, this compound exhibits a higher selectivity for the 5-HT4 receptor and lacks affinity for D2 dopaminergic receptors or potassium channels, contributing to a more favorable safety profile.[6][7] This guide delves into the core pharmacology of this compound, focusing on its interaction with the 5-HT4 receptor and the subsequent cascade leading to ACh-mediated motility.

Mechanism of Action: 5-HT4 Receptor Agonism

The prokinetic effects of this compound are fundamentally linked to its function as a selective 5-HT4 receptor agonist.[3][4] These receptors are predominantly located on the presynaptic terminals of cholinergic neurons within the myenteric plexus of the gastrointestinal tract.[1]

The binding of this compound to these G-protein coupled receptors initiates a downstream signaling cascade:[1]

-

Receptor Activation: this compound binds to and activates the 5-HT4 receptor.[1]

-

G-Protein Stimulation: The activated receptor stimulates the associated Gs alpha subunit (Gs).[1]

-

Adenylyl Cyclase Activation: The Gs protein activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][8]

-

PKA Activation: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][8]

-

Ion Channel Modulation: PKA is believed to phosphorylate specific ion channels, resulting in an influx of calcium ions (Ca²⁺) into the presynaptic neuron.[1]

-

Acetylcholine Exocytosis: This rise in intracellular Ca²⁺ triggers the fusion of ACh-containing vesicles with the presynaptic membrane, leading to the release of ACh into the synaptic cleft.[1][3]

-

Smooth Muscle Contraction: The released ACh then binds to muscarinic receptors on adjacent smooth muscle cells, inducing contraction and enhancing gastrointestinal motility.[4]

This mechanism has been shown to be antagonized by selective 5-HT4 receptor antagonists like GR113808, confirming the receptor's primary role in this compound's action.[9][10]

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway initiated by this compound at the cholinergic nerve terminal.

Quantitative Data

The affinity and potency of this compound at the 5-HT4 receptor have been quantified through various in-vitro experiments. The data consistently demonstrate high affinity and selective agonist activity.

Table 1: Receptor Binding Affinity and Functional Potency of this compound

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| Ki | 84.2 nM | Guinea Pig Ileum | [³H]GR113808 Binding | [11][12] |

| IC₅₀ | 113 nM | Guinea Pig Striatum | [³H]GR113808 Binding | [9][12] |

| EC₅₀ | 73 nM | Guinea Pig Ileum | Electrically Evoked Contractions | [9] |

| EC₅₀ | 208 nM | Rat Esophagus | Carbachol-precontracted Relaxation | [9] |

| EC₅₀ | 3029 nM | Guinea Pig Distal Colon | Contraction | [9] |

-

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates higher binding affinity.[13]

-

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug required for 50% inhibition of a specific biological function, such as radioligand binding.[13]

-

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.[13]

The data indicate that this compound has a higher affinity and potency in the upper gastrointestinal tract (ileum, esophagus) compared to the colon.[9]

Experimental Protocols

The characterization of this compound's pharmacological profile relies on standardized in-vitro and in-vivo assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay determines the affinity (Ki) of this compound for the 5-HT4 receptor by measuring its ability to compete with a known high-affinity radiolabeled antagonist, [³H]GR113808.[11][14]

-

Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT4 receptor.

-

Materials:

-

Receptor Source: Membrane preparations from guinea pig ileum or striatum.[11][13]

-

Radioligand: [³H]GR113808.[13]

-

Test Compound: this compound citrate (B86180).

-

Wash Buffer: Ice-cold assay buffer.[15]

-

Non-specific Binding Control: High concentration of a non-labeled 5-HT4 ligand (e.g., GR113808).[16]

-

Instrumentation: Glass fiber filters, filtration apparatus, liquid scintillation counter.[13][15]

-

-

Procedure:

-

Membrane Preparation: Homogenize tissue (e.g., guinea pig ileum) in ice-cold assay buffer.[13] Perform a series of centrifugations to isolate the cell membrane fraction, washing the pellets to remove endogenous substances.[13][16] Resuspend the final pellet in assay buffer and determine the protein concentration.[16]

-

Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of [³H]GR113808, and varying concentrations of this compound.[13]

-

Controls: Prepare tubes for "Total Binding" (membranes + radioligand) and "Non-specific Binding" (membranes + radioligand + excess unlabeled ligand).[15]

-

Incubation: Incubate the tubes to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[13]

-

Separation: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.[13] Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.[15]

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[13]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of this compound concentration to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[15]

-

In-Vivo Acetylcholine Release Measurement via Microdialysis

Microdialysis is a technique used to measure the concentration of endogenous substances, like ACh, in the extracellular fluid of living animals.[17][18]

-

Objective: To quantify this compound-induced ACh release in the enteric nervous system of a freely moving animal.

-

Materials:

-

Animal Model: Rat or guinea pig.

-

Microdialysis Probe: A small, semipermeable membrane probe for implantation.

-

Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) or Ringer's solution through the probe.

-

Fraction Collector: To collect the dialysate samples.

-

Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Tandem Mass Spectrometry (LC-MS/MS) for sensitive ACh quantification.[19][20]

-

Test Compound: this compound citrate.

-

-

Procedure:

-

Surgical Implantation: Anesthetize the animal and surgically implant a microdialysis probe into the desired region of the gut wall (e.g., adjacent to the myenteric plexus).

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the probe at a slow, constant rate with a physiological salt solution (e.g., Ringer's solution).[20] ACh in the extracellular fluid diffuses across the probe's membrane into the perfusion fluid.

-

Sample Collection: Collect the outflowing perfusion fluid (dialysate) in timed fractions.[21]

-

Baseline Measurement: Collect several fractions to establish a stable baseline level of ACh release before drug administration.

-

Drug Administration: Administer this compound (e.g., intravenously or orally).

-

Post-Treatment Measurement: Continue collecting dialysate fractions to measure changes in ACh concentration following this compound administration.

-

Quantification: Analyze the ACh concentration in the dialysate samples using a highly sensitive method like LC-MS/MS.[20] The low concentration of ACh in the extracellular fluid (0.1-6 nM) necessitates such sensitive techniques.[17]

-

Data Analysis: Express the results as a percentage change from the baseline ACh concentration.

-

Experimental Workflow Visualization

The diagram below outlines the typical workflow for a radioligand competition binding assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Effects of the Addition of this compound to Gastroesophageal Reflux Disease Patients on Proton Pump Inhibitor: A Prospective Randomized, Double-blind Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. What is the mechanism of this compound Citrate Hydrate? [synapse.patsnap.com]

- 5. The efficacy of this compound on recovery of intestinal motility after elective colorectal cancer surgery: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound citrate, a novel 5-HT4 agonist and partial 5-HT3 antagonist, ameliorates constipation in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of effect of this compound citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The 5-HT4 receptor agonist this compound attenuates NSAID-induced gastric mucosal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Affinity of this compound citrate, a new gastroprokinetic agent, for 5-HT4 receptors in guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Microdialysis measurement of cortical and hippocampal acetylcholine release during sleep-wake cycle in freely moving cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of acetylcholine by on-line microdialysis coupled with pre- and post-microbore column enzyme reactors with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. State-dependent release of acetylcholine in rat thalamus measured by in vivo microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Mosapride Metabolites M1 and M2: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mosapride is a widely utilized gastroprokinetic agent, primarily exerting its effects through agonism at the serotonin (B10506) 5-HT4 receptor. Following administration, this compound is extensively metabolized into two major active metabolites: des-p-fluorobenzyl this compound (M1) and This compound-N-oxide (M2) .[1][2][3] Understanding the distinct pharmacological properties of these metabolites is critical for a comprehensive grasp of the drug's overall mechanism of action, efficacy, and clinical profile. This technical guide provides an in-depth analysis of the pharmacological effects of M1 and M2, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Comparative Pharmacological Activity

The primary pharmacological activity of this compound and its metabolites revolves around their interaction with serotonin receptors, particularly the 5-HT4 and 5-HT3 subtypes. While this compound is a selective 5-HT4 receptor agonist, its M1 metabolite exhibits a unique dual profile, acting as both a 5-HT4 agonist and a potent 5-HT3 antagonist.[4][5][6] The M2 metabolite is significantly less active than both the parent compound and M1.[4]

Quantitative Analysis of Receptor Activity

The following table summarizes the functional potencies of this compound, M1, and M2 in an in vitro model of gastrointestinal motility.

| Compound | Target Receptor | Assay System | Parameter | Value | Relative Potency vs. This compound |

| This compound | 5-HT4 | Electrically-evoked contractions in isolated guinea-pig ileum | EC₅₀ | ~6.0 x 10⁻⁸ mol/L[4] | 1 (Reference) |

| M1 Metabolite | 5-HT4 | Electrically-evoked contractions in isolated guinea-pig ileum | EC₅₀ | 1.2 x 10⁻⁷ mol/L[4] | ~0.5x |

| M2 Metabolite | 5-HT4 | Electrically-evoked contractions in isolated guinea-pig ileum | EC₅₀ | 1.0 x 10⁻⁶ mol/L[4] | ~0.06x |

| M1 Metabolite | 5-HT3 | 2-methyl-5-HT-induced bradycardia in anesthetized rats | ED₅₀ | 10.5 µg/kg, i.v.[4] | ~25x (Antagonist vs. This compound) |

Note: The EC₅₀ value for this compound was derived from the finding that M1 was "twice less potent"[4]. The relative antagonist potency of M1 is based on its ability to inhibit cisplatin-induced emesis compared to this compound[4].

Detailed Pharmacological Profiles

M1 Metabolite (des-p-fluorobenzyl this compound)

M1 is the primary active metabolite of this compound.[7][8] Its pharmacological signature is defined by two key actions:

-

5-HT4 Receptor Agonism: M1 retains agonist activity at the 5-HT4 receptor, which is positively coupled to adenylyl cyclase.[9] This action enhances cholinergic neurotransmission in the myenteric plexus, contributing to gastrointestinal prokinetic effects.[10] However, its potency in stimulating electrically-evoked contractions in guinea-pig ileum is approximately half that of the parent this compound.[4][11]

-

5-HT3 Receptor Antagonism: A defining characteristic of the M1 metabolite is its potent 5-HT3 receptor antagonist activity.[4][6] This property is significantly more pronounced than in the parent drug.[4] The 5-HT3 receptor is a ligand-gated ion channel involved in nausea, emesis, and visceral pain perception. By blocking this receptor, M1 can inhibit emetic reflexes and reduce visceral hypersensitivity.[4][5] This dual action suggests that the M1 metabolite may play a crucial role not only in the prokinetic effects of this compound but also in its therapeutic benefits for symptoms like nausea and visceral pain associated with functional dyspepsia.[5]

M2 Metabolite (this compound-N-oxide)

The M2 metabolite, formed through N-oxidation, is also considered active but contributes far less to the overall pharmacological effect of this compound.[1][4] Its 5-HT4 receptor agonist activity is substantially lower than that of both this compound and the M1 metabolite.[4][9] Studies on tissue distribution in rats show that M2, along with this compound, reaches its highest concentrations in the duodenum and cecum.[1][3][12]

Signaling Pathways and Mechanisms

The pharmacological effects of this compound and its metabolites are mediated through distinct signaling pathways. The primary pathway for their prokinetic action is the 5-HT4 receptor-mediated Gs-cAMP cascade.

In contrast, the 5-HT3 receptor, which M1 antagonizes, is a non-selective cation channel. Its activation leads to rapid depolarization of the neuron, triggering downstream effects related to pain and emesis. M1's antagonism blocks this ion influx.

Key Experimental Protocols

Characterizing the pharmacological activity of compounds like this compound and its metabolites requires robust and validated experimental assays. The following sections detail the methodologies for two foundational assays.

Protocol: Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.

Objective: To determine the inhibitory constant (Ki) of M1 and M2 for the 5-HT4 receptor.

Materials:

-

Receptor Source: Membrane preparations from cells overexpressing the 5-HT4 receptor or from tissues with high receptor density (e.g., guinea pig striatum or ileum).[13][14][15]

-

Radioligand: [³H]-GR113808, a selective 5-HT4 receptor antagonist.[13][14]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[16]

-

Non-specific Binding Control: A high concentration (e.g., 10-20 µM) of an unlabeled 5-HT4 ligand (e.g., GR113808).[17]

-

Instrumentation: Filtration apparatus, glass fiber filters, and a liquid scintillation counter.[16]

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer. Perform differential centrifugation to isolate the membrane fraction. Resuspend the final pellet in fresh assay buffer and determine the protein concentration.[17]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-Specific Binding (NSB): Membrane preparation, radioligand, and the non-specific binding control.

-

Test Compound: Membrane preparation, radioligand, and serial dilutions of the test compound (M1 or M2).

-

-

Incubation: Incubate the plates at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. Wash the filters immediately with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[16]

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. The tissue distribution and excretion study of this compound and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rats by ultra-high performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological effects of the new gastroprokinetic agent this compound citrate and its metabolites in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound citrate, a 5-HT4-receptor agonist, on gastric distension-induced visceromotor response in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis and biological activities of metabolites of this compound, a new gastroprokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Affinity of this compound citrate, a new gastroprokinetic agent, for 5-HT4 receptors in guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of effect of this compound citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

Mosapride's Affinity for 5-HT3 Receptors: A Technical Guide on its Antagonist Profile

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological interaction between the gastroprokinetic agent mosapride and the 5-hydroxytryptamine type 3 (5-HT3) receptor. Primarily recognized for its potent agonist activity at the 5-HT4 receptor, emerging evidence demonstrates that this compound also possesses a significant, albeit weaker, antagonist affinity for the 5-HT3 receptor. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on this compound's 5-HT3 receptor binding affinity, its functional antagonist effects, and the detailed experimental methodologies used to characterize these properties.

Quantitative Analysis of this compound's Interaction with 5-HT3 Receptors

This compound's interaction with the 5-HT3 receptor has been quantified through both radioligand binding assays and functional electrophysiological studies. While a formal pA2 value from a Schild analysis is not prominently available in the current literature, the existing data consistently points towards a competitive antagonist profile.

A key study utilizing whole-cell patch-clamp techniques on NCB-20 cells, which endogenously express 5-HT3 receptors, demonstrated that this compound inhibits 5-HT-induced currents in a concentration-dependent manner. The hallmark of this competitive antagonism is the rightward shift of the 5-HT concentration-response curve in the presence of this compound, without a reduction in the maximal response.[1][2][3] This indicates that this compound and serotonin (B10506) compete for the same binding site on the 5-HT3 receptor.

The following tables summarize the available quantitative data on this compound's binding affinity and functional antagonism at the 5-HT3 receptor.

Table 1: Binding Affinity of this compound for the 5-HT3 Receptor

| Ligand/Assay Type | Tissue/Cell Line | Ki (nM) | Reference |

| Not Specified | Not Specified | 1189 | [4] |

Table 2: Functional Antagonism of this compound at the 5-HT3 Receptor

| Experimental Model | Method | Key Findings | Reference |

| NCB-20 Cells | Whole-Cell Patch Clamp | Concentration-dependent inhibition of 5-HT-induced currents. | [1][2] |

| NCB-20 Cells | Whole-Cell Patch Clamp | Parallel rightward shift of the 5-HT concentration-response curve with no change in maximum effect, confirming competitive antagonism. | [1][2][3] |

| NCB-20 Cells | Whole-Cell Patch Clamp | This compound accelerates the desensitization of the 5-HT3 receptor.[1][2] | [1][2] |

| NCB-20 Cells | Whole-Cell Patch Clamp | The inhibitory effect is not dependent on voltage or use. | [1][2] |

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of this compound's action and the methods used for its characterization, the following diagrams illustrate the 5-HT3 receptor signaling pathway and the workflows for key experimental protocols.

Experimental Protocols

The characterization of this compound's affinity for the 5-HT3 receptor relies on two primary experimental techniques: radioligand binding assays and whole-cell patch-clamp electrophysiology.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor by measuring its ability to displace a known high-affinity radiolabeled antagonist.

Materials:

-

Membrane Preparations: From cell lines (e.g., HEK293 or CHO) stably expressing the human 5-HT3 receptor, or from native tissues with high 5-HT3 receptor density.

-

Radioligand: A tritiated 5-HT3 receptor antagonist, such as [³H]Granisetron or [³H]BRL 43694.

-

Test Compound: this compound citrate.

-

Non-specific Binding Control: A high concentration of a non-labeled, potent 5-HT3 antagonist (e.g., ondansetron).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding) and a cell harvester.

-

Scintillation Counter and Cocktail.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the non-labeled antagonist.

-

Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.

-

Incubate the plate (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

Objective: To functionally characterize the antagonist effects of this compound on 5-HT3 receptor-mediated ion currents.

Materials:

-

Cell Line: NCB-20 neuroblastoma cells, which endogenously express functional 5-HT3 receptors.

-

External (Extracellular) Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with pH adjusted to 7.4.

-

Internal (Pipette) Solution (in mM): Typically contains a cesium or potassium salt (e.g., CsCl or KCl), MgCl2, HEPES, and a calcium chelator like EGTA, with pH adjusted to 7.2.

-

Agonist: 5-hydroxytryptamine (serotonin).

-

Antagonist: this compound citrate.

-

Patch-Clamp Setup: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.

Methodology:

-

Cell Preparation:

-

Culture NCB-20 cells on glass coverslips suitable for microscopy.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

-

-

Recording:

-

Fabricate recording pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Under visual guidance, approach a single cell with the recording pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

-

Clamp the cell's membrane potential at a negative holding potential (e.g., -60 mV).

-

-

Experimental Protocol for Antagonism:

-

Establish a baseline by recording any spontaneous channel activity.

-

Apply a saturating concentration of 5-HT to elicit a maximal inward current.

-

Generate a full concentration-response curve for 5-HT by applying increasing concentrations of the agonist and recording the peak inward current at each concentration.

-

After a washout period, perfuse the cell with a solution containing a fixed concentration of this compound for a few minutes.

-

In the continuous presence of this compound, repeat the 5-HT concentration-response curve.

-

Repeat this procedure with multiple concentrations of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current elicited by each 5-HT concentration, both in the absence and presence of this compound.

-

Normalize the responses to the maximal 5-HT response in the control condition.

-

Plot the normalized current versus the log of the 5-HT concentration and fit the data to determine the EC50 for 5-HT in each condition.

-

A rightward shift in the EC50 with no change in the maximum response confirms competitive antagonism.[1][2][3]

-

Conclusion

The available evidence robustly demonstrates that this compound, in addition to its primary role as a 5-HT4 receptor agonist, functions as a competitive antagonist at the 5-HT3 receptor. This is supported by a binding affinity in the low micromolar range and confirmed by functional electrophysiological studies showing a competitive inhibition of 5-HT-induced currents. This dual pharmacological profile may contribute to its overall therapeutic effects in treating gastrointestinal disorders. Further research to delineate the clinical significance of 5-HT3 receptor antagonism by this compound is warranted.

References

- 1. Gastroprokinetic agent, this compound inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gastroprokinetic agent, this compound inhibits 5-HT3 receptor currents in NCB-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DrugMapper [drugmapper.helsinki.fi]

Unraveling the Molecular Journey of Mosapride: A Technical Guide to its Signaling Pathway in Gastrointestinal Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the molecular signaling pathway of Mosapride, a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist, within gastrointestinal cells. By dissecting its mechanism of action, from receptor binding to downstream cellular responses, this document provides a comprehensive resource for understanding its prokinetic effects and for guiding future research and drug development endeavors.

Core Mechanism of Action: A Selective Agonist

This compound citrate (B86180) exerts its primary therapeutic effect as a gastroprokinetic agent by selectively binding to and activating 5-HT4 receptors located on enteric neurons in the gastrointestinal tract.[1][2][3] This selective agonism initiates a cascade of intracellular events that ultimately enhances the release of acetylcholine (B1216132), a key neurotransmitter responsible for stimulating smooth muscle contraction and promoting gastrointestinal motility.[1][4] Unlike some other prokinetic agents, this compound shows weak affinity for 5-HT3 receptors, which are associated with nausea and vomiting, contributing to its favorable side-effect profile.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of this compound with its target receptor and its functional effects in gastrointestinal tissues.

| Parameter | Value | Tissue/Cell Line | Reference |

| Ki (inhibition constant) | 84.2 nM | Guinea Pig Ileum | |

| IC50 (half-maximal inhibitory concentration) | 113 nM | Guinea Pig Striatum | [3] |

Table 1: Binding Affinity of this compound for the 5-HT4 Receptor.

| Parameter | Value | Tissue | Reference |

| EC50 (half-maximal effective concentration) | 73 nM | Guinea Pig Ileum (electrically evoked contractions) | [3] |

| EC50 (half-maximal effective concentration) | 208 nM | Rat Esophagus (carbachol-precontracted relaxation) | [3] |

| EC50 (half-maximal effective concentration) | 3029 nM | Guinea Pig Distal Colon (contractions) | [3] |

Table 2: Functional Potency of this compound in Gastrointestinal Tissues.

The Signaling Cascade: From Receptor to Response

The molecular signaling pathway of this compound in gastrointestinal cells is a well-defined cascade initiated by its binding to the 5-HT4 receptor. This G-protein coupled receptor (GPCR) is primarily coupled to the stimulatory G-protein, Gs.

Upon activation by this compound, the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1] Active PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), and proteins involved in neurotransmitter release. The culmination of this pathway is the enhanced exocytosis of acetylcholine-containing vesicles from the presynaptic terminals of myenteric neurons.[1] The released acetylcholine then acts on muscarinic receptors on smooth muscle cells to induce contraction and increase gastrointestinal motility.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular signaling of this compound.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This protocol determines the binding affinity of this compound for the 5-HT4 receptor.

1. Membrane Preparation:

-

Dissect longitudinal muscle with myenteric plexus from guinea pig ileum in ice-cold buffer.

-

Homogenize the tissue and centrifuge to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

-

In reaction tubes, combine the membrane preparation, a fixed concentration of the 5-HT4 receptor-specific radioligand [3H]-GR113808, and varying concentrations of this compound citrate.

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled 5-HT4 antagonist).

-

Incubate the tubes at room temperature to allow the binding to reach equilibrium.

3. Separation and Quantification:

-

Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioactivity.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the ability of this compound to stimulate the production of cyclic AMP in gastrointestinal cells.

1. Cell Culture and Treatment:

-

Culture a suitable gastrointestinal cell line (e.g., human colonic epithelial cells) in appropriate media until confluent.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Treat the cells with varying concentrations of this compound citrate for a defined period.

2. Cell Lysis and cAMP Quantification:

-

Lyse the cells to release the intracellular contents, including cAMP.

-

Quantify the cAMP concentration in the cell lysates using a commercially available competitive enzyme-linked immunosorbent assay (ELISA) kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

3. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample by interpolating from the standard curve.

-

Plot the cAMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Acetylcholine Release Assay from Myenteric Plexus

This protocol measures the this compound-induced release of acetylcholine from myenteric neurons.

1. Tissue Preparation and Loading:

-

Isolate longitudinal muscle-myenteric plexus preparations from the guinea pig ileum.

-

Incubate the preparations in a physiological saline solution containing [3H]-choline to allow for its uptake and conversion into [3H]-acetylcholine by cholinergic neurons.

2. Perfusion and Stimulation:

-

Mount the radiolabeled preparations in a perfusion system (organ bath) and continuously superfuse with a physiological salt solution.

-

After a washout period to remove excess radiolabel, switch to a solution containing this compound citrate at the desired concentration.

-

Collect the superfusate in fractions over time.

3. Quantification of Acetylcholine Release:

-

Measure the radioactivity in each collected fraction using a liquid scintillation counter to determine the amount of [3H]-acetylcholine released.

4. Data Analysis:

-

Express the release of [3H]-acetylcholine as a percentage of the total radioactivity present in the tissue at the beginning of the collection period.

-

Compare the release in the presence of this compound to the basal release to quantify the stimulatory effect.

Conclusion

The molecular signaling pathway of this compound in gastrointestinal cells is a well-characterized process initiated by its selective agonism at the 5-HT4 receptor. This leads to a Gs-protein-mediated activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent PKA-dependent enhancement of acetylcholine release from myenteric neurons. This cascade of events provides the molecular basis for this compound's prokinetic effects. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to explore novel modulators of the 5-HT4 receptor signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Gastroprokinetic agent, this compound inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of effect of this compound citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound citrate, a 5-HT4 receptor agonist, on colonic motility in conscious guinea pigs. | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Core Effects of Mosapride on Gastrointestinal Smooth Muscle Contraction

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mosapride is a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist that enhances gastrointestinal (GI) motility. Its primary mechanism of action involves the stimulation of 5-HT4 receptors located on cholinergic neurons within the myenteric plexus of the enteric nervous system. This activation facilitates the release of acetylcholine (B1216132) (ACh), which in turn acts on muscarinic receptors on gastrointestinal smooth muscle cells to induce contraction. This technical guide provides a comprehensive overview of the molecular and physiological effects of this compound on GI smooth muscle, with a focus on its signaling pathways, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Signaling Pathways

This compound's prokinetic effects are initiated by its binding to 5-HT4 receptors on enteric neurons. This interaction triggers a cascade of intracellular events culminating in smooth muscle contraction.

This compound-Induced Acetylcholine Release

The binding of this compound to the 5-HT4 receptor, a Gs-protein coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels are thought to enhance the release of acetylcholine from the presynaptic terminals of cholinergic neurons in the myenteric plexus. This targeted action on cholinergic neurons is the cornerstone of this compound's gastroprokinetic activity.

Acetylcholine-Mediated Smooth Muscle Contraction

The released acetylcholine traverses the synaptic cleft and binds to M2 and M3 muscarinic receptors on the surface of gastrointestinal smooth muscle cells. The activation of these Gq-protein coupled receptors initiates a distinct signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and the subsequent increase in cytosolic Ca2+ concentration, in conjunction with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and ultimately, smooth muscle contraction.

Quantitative Efficacy of this compound

The prokinetic effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key data on its receptor binding affinity and its potency in inducing smooth muscle contraction in different regions of the gastrointestinal tract.

Table 1: Receptor Binding Affinity and Functional Antagonism of this compound

| Parameter | Species/Tissue | Value | Reference |

| Ki (5-HT4 Receptor) | Guinea Pig Ileum | 84.2 nM | |

| IC50 ([3H]-GR113808 binding) | Guinea Pig Striatum | 113 nM | |

| IC50 (5-HT3 Receptor) | NCB-20 Cells | ~10 µM |

Table 2: Potency of this compound in Inducing Gastrointestinal Smooth Muscle Contraction/Motility

| Gastrointestinal Region | Species | Effect | EC50 | Reference |

| Esophagus (carbachol-precontracted) | Rat | Relaxation | 208 nM | |

| Ileum (electrically evoked contractions) | Guinea Pig | Enhancement | 73 nM | |

| Distal Colon (contractions) | Guinea Pig | Evokes Contraction | 3029 nM | |

| Stomach (electrically stimulated contractions) | Guinea Pig | Increased Amplitude | - | |

| Colon (transit time) | Guinea Pig | Shortened | - |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on gastrointestinal smooth muscle contraction.

Isolated Organ Bath for Guinea Pig Ileum Contraction

This protocol is a standard method for assessing the contractile or relaxant effects of pharmacological agents on isolated smooth muscle preparations.

Materials and Reagents:

-

Krebs-Henseleit Solution (Composition in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.

-

Carbogen (B8564812) Gas: 95% O2, 5% CO2

-

This compound Citrate (B86180) Stock Solution: Prepared in distilled water.

Procedure:

-

Tissue Preparation: A male Hartley guinea pig (250-350 g) is euthanized by cervical dislocation. The terminal ileum is excised and placed in Krebs-Henseleit solution. Longitudinal muscle with myenteric plexus (LMMP) strips of approximately 2-3 cm in length are prepared.

-

Mounting: The tissue segment is mounted in a 10-20 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with carbogen gas. One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force-displacement transducer.

-

Equilibration: A resting tension of 0.5-1.0 gram is applied to the tissue. The preparation is allowed to equilibrate for 30-60 minutes, with the bathing solution being replaced every 15 minutes.

-

Electrical Field Stimulation (EFS): To study the effect on neurally mediated contractions, transmural electrical stimulation is applied using two platinum electrodes placed parallel to the tissue. Typical stimulation parameters are 0.5 ms square pulses at a frequency of 10 Hz for a duration of 10 seconds, delivered every minute.

-

Drug Administration: After obtaining a stable baseline of electrically evoked contractions, cumulative concentrations of this compound citrate are added to the organ bath.

-

Data Analysis: The changes in the amplitude of the contractile response are recorded. Concentration-response curves are constructed, and the EC50 (the concentration of this compound that produces 50% of the maximal response) is calculated.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This assay is used to determine the binding affinity of a compound (in this case, this compound) to its target receptor.

Materials and Reagents:

-

[3H]-GR113808: A radiolabeled 5-HT4 receptor antagonist.

-

Membrane Preparation: From guinea pig ileum or striatum.

-

Incubation Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters

-

Scintillation Counter

Procedure:

-

Membrane Preparation: The tissue of interest (e.g., guinea pig ileum longitudinal muscle with myenteric plexus) is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in the incubation buffer.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of [3H]-GR113808 and varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled 5-HT4 ligand) from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-GR113808) is determined by non-linear regression analysis. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a potent and selective 5-HT4 receptor agonist that enhances gastrointestinal smooth muscle contraction primarily through the facilitation of acetylcholine release from enteric neurons. Its efficacy has been demonstrated across various preclinical models, with a notable prokinetic effect on the upper gastrointestinal tract. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel prokinetic agents. A thorough understanding of its mechanism of action and quantitative effects is crucial for its optimal therapeutic application and for the development of future generations of gastrointestinal motility modulators.

A Comprehensive Technical Guide to the Preclinical Prokinetic Properties of Mosapride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride is a potent gastroprokinetic agent that has demonstrated significant efficacy in preclinical studies for enhancing gastrointestinal (GI) motility.[1][2] This technical guide provides an in-depth overview of the preclinical data supporting the prokinetic properties of this compound, with a focus on its mechanism of action, quantitative efficacy in various models, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of prokinetic drugs.

This compound primarily functions as a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist.[3][4][5] Its activation of 5-HT4 receptors on enteric cholinergic neurons facilitates the release of acetylcholine (B1216132) (ACh), a key excitatory neurotransmitter in the gut, leading to enhanced smooth muscle contraction and increased GI motility.[1][3][6] Notably, this compound exhibits a favorable safety profile as it lacks significant affinity for dopamine (B1211576) D2 receptors, thus avoiding the extrapyramidal side effects associated with some other prokinetic agents.[3][7][8] Some studies also suggest a partial 5-HT3 receptor antagonist activity, which may contribute to its overall therapeutic effect.[8][9][10]

Core Mechanism of Action: 5-HT4 Receptor Agonism

The prokinetic effects of this compound are primarily mediated through its selective agonist activity at 5-HT4 receptors located on presynaptic terminals of cholinergic neurons within the myenteric plexus of the enteric nervous system.[1][11] The binding of this compound to these G-protein coupled receptors initiates a downstream signaling cascade that ultimately results in the release of acetylcholine (ACh) into the synaptic cleft.[1] This released ACh then binds to muscarinic receptors on gastrointestinal smooth muscle cells, triggering contraction and promoting motility.[1][12] The stimulatory effect of this compound can be attenuated by the selective 5-HT4 receptor antagonist GR113808, as well as by atropine (B194438) (a muscarinic antagonist) and tetrodotoxin (B1210768) (a neuronal blocker), confirming its neuronally-mediated cholinergic mechanism.[13]

Signaling Pathway of this compound's Prokinetic Action

Caption: Signaling cascade of this compound's 5-HT4 receptor-mediated prokinetic effect.

Quantitative Data from Preclinical Studies

The prokinetic properties of this compound have been quantified in a variety of in vitro and in vivo preclinical models. The following tables summarize key findings from these studies.

Table 1: In Vitro Receptor Binding and Functional Assays

| Parameter | Preparation | Value | Reference |

| IC50 ([3H]-GR113808 binding) | Guinea Pig Striatum | 113 nM | [2] |

| Ki ([3H]-GR113808 binding) | Guinea Pig Ileum | 84.2 nM | [14] |

| EC50 (Relaxation of carbachol-precontracted esophagus) | Rat | 208 nM | [2][14] |

| EC50 (Enhancement of electrically evoked contractions) | Guinea Pig Ileum | 73 nM | [2][14] |

| EC50 (Evoked contractions) | Guinea Pig Distal Colon | 3029 nM | [2][14] |

IC50: Half maximal inhibitory concentration; Ki: Inhibitory constant; EC50: Half maximal effective concentration.

Table 2: In Vivo Effects on Gastrointestinal Motility

| Animal Model | Parameter Assessed | This compound Effect | Reference |

| Mice (Morphine-induced delay) | Gastric Emptying | 89% increase compared to control | [6][15] |

| Rats | Gastric Emptying of semisolid meal | Potency equal to cisapride, greater than metoclopramide | [7] |

| Rats (Cisplatin-induced delay) | Gastric Emptying | Potency equal to that of cisapride | [7] |

| Conscious Dogs | Antral Motility | Stimulated at 0.3-3 mg/kg i.v. | [2] |

| Conscious Dogs | Colonic Motility | No effect at 0.3-3 mg/kg i.v. | [2] |

| Guinea Pig | Colonic Transit Time | Significantly shortened | [13][16] |

| Rats | Fecal Pellet Output (1 and 2 hours) | Significantly higher with intracolonic vs. oral administration | [17] |

Detailed Experimental Protocols

In Vitro Isolated Guinea Pig Ileum Preparation

This ex vivo model is a classic method for assessing the pharmacological effects of compounds on enteric neurotransmission and smooth muscle function.[11]

Objective: To evaluate the effect of this compound on neurally mediated contractions of the guinea pig ileum.

Methodology:

-

Tissue Preparation: A guinea pig is humanely euthanized, and a segment of the terminal ileum is excised and placed in oxygenated Krebs-Henseleit solution.[11]

-

Organ Bath Setup: The ileum segment is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. One end of the tissue is attached to a fixed point, and the other to an isometric force transducer to record contractions.

-

Electrical Field Stimulation (EFS): The tissue is subjected to electrical field stimulation to elicit neurally-mediated contractions.

-

Drug Application: After a stabilization period, increasing concentrations of this compound are added to the organ bath to establish a cumulative concentration-response curve.

-

Data Analysis: The enhancement of EFS-induced contractions by this compound is measured and the EC50 value is calculated.[2][14]

In Vivo Charcoal Meal Test for Gastrointestinal Transit

This widely used in vivo assay measures the rate of gastrointestinal transit.[6]

Objective: To assess the effect of this compound on gastric emptying and small intestinal transit in rodents.

Methodology:

-

Animal Preparation: Rodents (typically mice or rats) are fasted overnight with free access to water.

-

Drug Administration: this compound or a vehicle control is administered orally or via another relevant route.

-

Charcoal Meal Administration: After a specified time, a non-absorbable charcoal meal (e.g., 10% charcoal in 5% gum acacia) is administered orally.

-

Transit Measurement: After a set period, the animals are euthanized, and the small intestine is carefully dissected from the pylorus to the cecum. The total length of the small intestine and the distance traveled by the charcoal front are measured.

-

Data Calculation: The gastrointestinal transit rate is calculated as: (Distance traveled by charcoal / Total length of small intestine) x 100.[6]

In Vivo Measurement of Colonic Motility

This protocol is used to directly assess the effects of a test compound on colonic motor function.

Objective: To measure the effect of this compound on colonic motility in vivo.

Methodology:

-

Animal Model: Conscious dogs or rats are often used, sometimes implanted with force transducers on the colon to directly measure contractile activity.[2][17]

-

Drug Administration: this compound is administered through a relevant route (e.g., intravenous, oral, or intracolonic).[2][17]

-

Fecal Pellet Output: In smaller animals like rats, the number and/or weight of expelled fecal pellets are collected at predetermined time intervals and counted.[6][17]

-

Data Analysis: The change in the frequency and amplitude of colonic contractions or the number of fecal pellets expelled is quantified and compared between the this compound-treated and control groups.

Representative Experimental Workflow for Preclinical Evaluation

Caption: A typical workflow for the preclinical evaluation of a prokinetic agent like this compound.

Conclusion

Preclinical studies have robustly demonstrated the prokinetic properties of this compound, primarily through its selective 5-HT4 receptor agonist activity, which leads to the release of acetylcholine in the enteric nervous system. The quantitative data from both in vitro and in vivo models provide a strong foundation for its clinical use in disorders of gastrointestinal motility. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and development of novel prokinetic agents. This compound's distinct pharmacological profile, particularly its selectivity for the 5-HT4 receptor and lack of D2 receptor antagonism, underscores its potential as a safe and effective therapeutic option.[3][7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. Comparison of effect of this compound citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Citrate Hydrate? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound citrate, a novel 5-HT4 agonist and partial 5-HT3 antagonist, ameliorates constipation in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ics.org [ics.org]

- 10. Pharmacokinetic and bioavailability studies of 5 mg this compound tablets in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of this compound citrate on proximal and distal colonic motor function in the guinea-pig in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Relative efficacy of some prokinetic drugs in morphine-induced gastrointestinal transit delay in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigation into the effects of this compound on motility of Guinea pig stomach, ileum, and colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Intracolonic Administration of this compound Citrate Significantly Increases Colonic Motility Compared With Oral Administration [jnmjournal.org]

Mosapride's Therapeutic Potential in Mitigating Visceral Hypersensitivity: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the therapeutic potential of mosapride in treating visceral hypersensitivity, a key pathophysiological component of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS) and functional dyspepsia. The content herein is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's mechanism of action, supported by quantitative data from rat models and detailed experimental protocols.

Core Mechanism of Action

This compound, a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist, primarily exerts its prokinetic effects by stimulating the release of acetylcholine (B1216132) in the enteric nervous system, thereby enhancing gastrointestinal motility.[1][2][3] Emerging evidence from preclinical studies in rat models robustly suggests that this compound also plays a significant role in attenuating visceral hypersensitivity. This action is mediated through its agonistic activity at 5-HT4 receptors and, intriguingly, through the 5-HT3 receptor antagonistic activity of its major metabolite, M1.[4] This dual mechanism of action positions this compound as a compelling candidate for alleviating the sensory abnormalities associated with functional gut disorders.[5]

Quantitative Data Summary from Rat Models